
Troriluzole
描述
- 它在治疗脊髓小脑共济失调 3 型 (SCA3) 、强迫症 (OCD) 和胶质母细胞瘤 方面显示出希望。
- 托罗鲁唑是已建立药物利鲁唑 的前药制剂 .
托罗鲁唑: or ) 是一种正在研究用于治疗多种疾病的实验性药物。
准备方法
- 托罗鲁唑是通过特定途径合成的,但具体的合成步骤尚未广泛公开。
- 工业生产方法仍然是专有的,限制了公众的了解。
化学反应分析
Prodrug Conversion to Riluzole
Troriluzole undergoes rapid hydrolysis in systemic circulation to release the active metabolite riluzole (C₈H₅F₃N₂OS). This reaction is mediated by plasma esterases, bypassing hepatic first-pass metabolism .
Key Reaction:
Table 1: Conversion Efficiency of this compound to Riluzole in Mice
Sex | Treatment Arm | This compound (ng/mL) | Riluzole (ng/mL) | Conversion Rate (%) |
---|---|---|---|---|
Male | This compound | 0.28 ± 0.28 | 29.07 ± 7.33 | ~99.0 |
Male | This compound + Anti-PD-1 | 0.38 ± 0.23 | 24.77 ± 1.90 | ~98.5 |
Female | This compound | 1.66 ± 1.66 | 26.70 ± 6.82 | ~94.2 |
Female | This compound + Anti-PD-1 | 0.18 ± 0.18 | 15.47 ± 3.80 | ~98.8 |
-
Conversion rates exceed 90% within 2 hours post-dosing in humans .
-
Female mice showed reduced riluzole levels at later timepoints (e.g., 14.20 ng/mL at 18 weeks vs. 19.63 ng/mL in males), suggesting sex-dependent pharmacokinetics .
Synthetic Pathways
This compound is synthesized as a tripartite prodrug, incorporating a glycine spacer and a methyl carbamate group to enhance stability and bioavailability .
Key Structural Features:
-
Core Structure : 6-(Trifluoromethoxy)-1,3-benzothiazol-2-amine derivative.
-
Modifications :
Stability and Degradation
-
Plasma Stability : Rapid cleavage occurs in blood (t₁/₂ < 2 hours) .
-
pH Sensitivity : Stable in gastric pH but hydrolyzes rapidly at physiological pH (7.4) .
-
Food Effect : Unlike riluzole, this compound shows no food-dependent absorption variability due to its prodrug design .
Metabolic Interactions
While this compound itself is not hepatically metabolized, riluzole undergoes CYP1A2-mediated oxidation to form N-hydroxyriluzole and sulfonic acid derivatives .
Table 2: Metabolic Pathways of Riluzole
Enzyme | Reaction Type | Metabolite | Clinical Impact |
---|---|---|---|
CYP1A2 | Oxidation | N-Hydroxyriluzole | Inactive, renally excreted |
UGT1A1/1A9 | Glucuronidation | Riluzole-glucuronide | Biliary excretion |
Sulfotransferases | Sulfation | Riluzole-sulfate | Minor pathway (<5%) |
Glutamate Modulation Mechanism
Though not a direct chemical reaction, this compound's therapeutic effect relies on enhancing glutamate uptake via excitatory amino acid transporters (EAATs). This involves:
-
Upregulation of EAAT1/2 : Increased expression on glial cells .
-
Synaptic Clearance : Reduces extracellular glutamate by 30–50% in tumor microenvironments (TME) .
Experimental Data on Reaction Byproducts
科学研究应用
Clinical Trials and Efficacy
Recent studies have demonstrated that troriluzole significantly slows disease progression in patients with SCA. Key findings include:
- Pivotal Study Results : In a pivotal study involving 63 patients over three years, those treated with 200 mg of this compound once daily exhibited a 50-70% reduction in disease progression , translating to a delay of 1.5 to 2.2 years compared to untreated patients .
- Functional Improvements : The treatment showed statistically significant improvements on the modified Functional Scale for the Assessment and Rating of Ataxia (f-SARA) at one, two, and three years, indicating sustained benefits across multiple endpoints .
Mechanisms of Improvement
The efficacy of this compound in SCA patients can be attributed to its ability to enhance motor function and reduce symptoms associated with ataxia:
- Gait Analysis : A phase 3 trial utilized video-based kinematic analysis to assess gait quality. Results indicated significant improvements in gait stability among individuals treated with this compound compared to placebo .
- Safety Profile : this compound has demonstrated a favorable hepatic safety profile, bypassing first-pass metabolism and reducing liver burden compared to other treatments like riluzole .
Potential Applications Beyond Spinocerebellar Ataxia
This compound's mechanism suggests potential applications in other neurological disorders characterized by glutamate dysregulation:
Alzheimer's Disease
Recent studies indicate that this compound may target early-stage alterations associated with Alzheimer's disease. In animal models, it reduced harmful glutamate levels and improved memory and learning capabilities . This suggests a promising avenue for further research into its efficacy in Alzheimer's treatment.
Glioblastoma
This compound is also being investigated as a treatment for recurrent glioblastoma. Early clinical trials are exploring its potential effectiveness in this aggressive form of brain cancer .
Summary of Clinical Findings
Application | Study Type | Key Findings |
---|---|---|
Spinocerebellar Ataxia | Phase 3 Clinical Trial | 50-70% slowing of disease progression; significant f-SARA improvements |
Alzheimer's Disease | Preclinical Studies | Reduced glutamate levels; improved cognitive function in animal models |
Glioblastoma | Ongoing Clinical Trials | Investigating safety and efficacy as a treatment option |
作用机制
相似化合物的比较
- 托罗鲁唑的独特之处在于其前药性质和潜在的每日一次给药。
- 类似化合物包括利鲁唑 (其活性形式)和其他谷氨酸能调节剂。
生物活性
Troriluzole (BHV4157) is a novel tripeptide prodrug derived from riluzole, designed to modulate glutamate levels in the brain. Its primary mechanism involves enhancing the uptake of glutamate by increasing the expression and function of excitatory amino acid transporters on glial cells. This action aims to mitigate the neurotoxic effects associated with excessive glutamate, which is implicated in various neurological disorders.
This compound functions primarily by reducing synaptic glutamate concentrations, which can prevent excitotoxicity—a process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. By enhancing glutamate clearance from the synapse, this compound aims to restore normal neuronal function and protect against neurodegeneration.
Clinical Efficacy
This compound has been investigated for its efficacy across several neurological conditions, including Spinocerebellar Ataxia (SCA) and Alzheimer’s Disease (AD), among others.
Spinocerebellar Ataxia (SCA)
A pivotal study demonstrated that patients with SCA treated with 200 mg of this compound daily exhibited a 50-70% slowing of disease progression over three years compared to untreated controls. This translates to a delay in disease progression of approximately 1.5 to 2.2 years . The treatment showed statistically significant improvements across multiple endpoints, including the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) .
Alzheimer’s Disease (AD)
In contrast, a Phase 2/3 study indicated that while this compound was well-tolerated at a dose of 280 mg daily, it did not demonstrate statistically significant effects as a symptomatic treatment for mild-to-moderate AD patients. Ongoing analyses are expected to clarify its potential as a disease-modifying agent . However, preclinical studies in mouse models have shown that it can reduce harmful glutamate levels and improve cognitive functions, suggesting potential benefits if administered early in the disease process .
Summary of Research Findings
Case Study: Efficacy in SCA
In a clinical trial involving SCA patients, data indicated that those treated with this compound experienced a significantly lower rate of decline compared to untreated individuals. The odds ratio for disease progression was calculated at 4.1 , indicating a strong protective effect against worsening symptoms .
Case Study: Investigating AD
While clinical trials for AD did not yield positive results, preclinical studies have opened avenues for further investigation into the timing and dosage of treatment. These findings suggest that early intervention with this compound may alter disease trajectories favorably .
Future Directions
This compound's role in treating neurological disorders continues to be explored, particularly its potential applications beyond SCA and AD. Ongoing studies are assessing its efficacy in conditions such as Generalized Anxiety Disorder (GAD) and Obsessive-Compulsive Disorder (OCD), where modulation of glutamate may offer therapeutic benefits .
属性
CAS 编号 |
1926203-09-9 |
---|---|
分子式 |
C15H16F3N5O4S |
分子量 |
419.4 g/mol |
IUPAC 名称 |
2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25) |
InChI 键 |
YBZSGIWIPOUSHY-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN |
规范 SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BHV-4157; troriluzole. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。